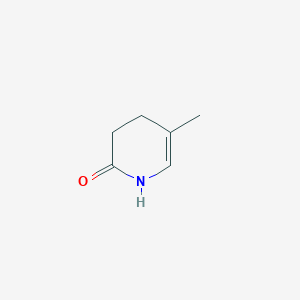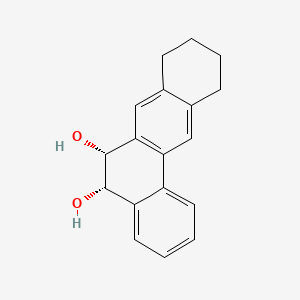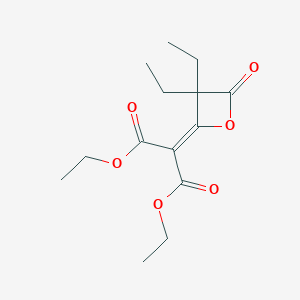![molecular formula C8H9ClO4 B14354144 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride CAS No. 93563-95-2](/img/structure/B14354144.png)
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride typically involves the formation of a tricyclic orthoester. One common method includes the generation of a dioxolenium ion from a precursor compound, followed by intramolecular trapping by a hydroxy group . The reaction conditions often involve heating in the presence of a base such as 2,4,6-trimethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like 2,4,6-trimethylpyridine and organometallic reagents . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted tricyclic compounds .
Scientific Research Applications
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,10-Trioxatricyclo[3311~3,7~]decane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-6,8,9-Triol: A similar compound with additional hydroxyl groups, used in early discovery research.
2,9,10-Trioxatricyclo[4.3.1.0]decane: Another tricyclic compound with a different ring structure, used in the synthesis of analogues of resiniferatoxin.
Uniqueness
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride is unique due to its specific tricyclic structure and the presence of a carbonyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
93563-95-2 |
|---|---|
Molecular Formula |
C8H9ClO4 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
2,4,10-trioxatricyclo[3.3.1.13,7]decane-3-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO4/c9-7(10)8-11-4-1-5(12-8)3-6(2-4)13-8/h4-6H,1-3H2 |
InChI Key |
SQFXWBFODISCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1OC(O2)(O3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


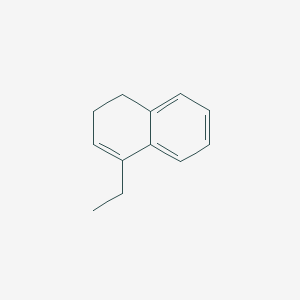
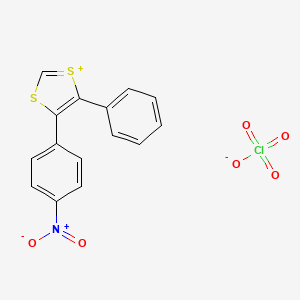

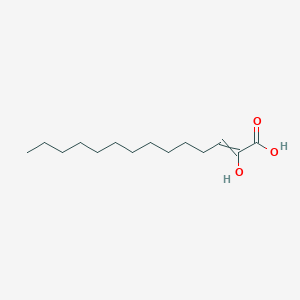
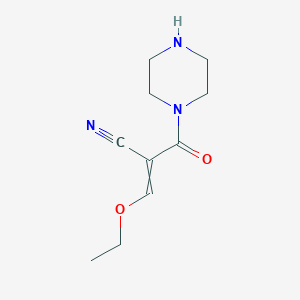
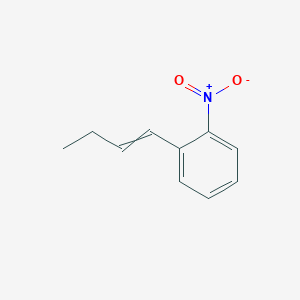
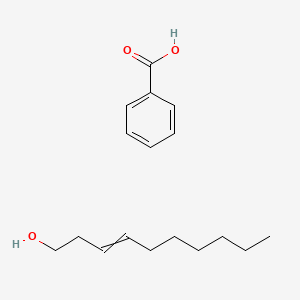
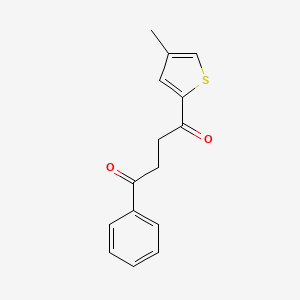
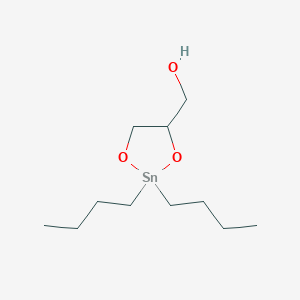
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
